4-(2-甲氧基-4-硝基苯基)吗啉

描述

The compound "4-(2-Methoxy-4-nitrophenyl)morpholine" is a molecule that incorporates both a morpholine ring and a nitrophenyl group with a methoxy substituent. Morpholine is a heterocyclic amine, characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The nitrophenyl group is a common functional group in organic chemistry, consisting of a benzene ring with a nitro group (-NO2) attached, which is known for its electron-withdrawing properties. The methoxy group (-OCH3) is an electron-donating substituent that can influence the reactivity of the nitrophenyl ring.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was performed from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine in a nonproton polar solvent by cyclization reaction, reduction, and acidification, yielding a 62.3% yield . Similarly, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, was achieved from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through rearrangement, condensation, and nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using various spectroscopic methods. For example, the crystal structure of a related compound, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, was determined using X-ray diffraction, revealing dihedral angles between the benzene rings and the morpholine ring . Similarly, the structure of nitro regioisomers of cis-4-(4-methoxyphenyl)-3-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline was confirmed by 1H NMR and 13C NMR studies and studied their crystal structure using single crystal X-ray diffraction technique .

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions. For instance, morpholine adds smoothly at the double bond of substituted nitro-2-trifluoromethylchromones to form corresponding chroman-4-ones . The reactivity of morpholine derivatives can also be influenced by the presence of electron-donating or withdrawing groups, as seen in the kinetics and mechanisms of reactions with alicyclic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be quite diverse, depending on the substituents attached to the morpholine ring. For example, the compound N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and its derivatives were synthesized and characterized, showing coordination with palladium(II) and mercury(II) . The biological activities of 2,2,4-substituted morpholines were also investigated, revealing a range of properties including sympathomimetic, analgesic, and anti-inflammatory effects .

科学研究应用

Synthesis Improvements

开发了一种新的硝化过程,用于合成4-(4-甲氧基-3-硝基苯基)吗啉,提高了合成过程的安全性、稳健性和产率。该方法涉及将粗4-(4-甲氧基苯基)吗啉转化为其硝酸盐,然后加入浓硫酸。这种方法导致总产率提高了59%,产能增加了30%,废物减少了40%,同时简化了操作,并进行了详细的热危害分析以确保安全(Zhang et al., 2007)。

化学合成

将吗啉加入取代硝基三氟甲基色酮中,形成了2-吗啉基-2-三氟甲基色基-4-酮,展示了吗啉在这些化合物的双键处能够平稳反应的能力。这种反应突显了含吗啉化合物在化学合成中的多功能性,可能包括4-(2-甲氧基-4-硝基苯基)吗啉(Sosnovskikh & Usachev, 2001)。

生物活性化合物的中间体

3-吗啉基-4-基-1-(4-硝基苯基)-5,6-二氢-1H-吡啶-2-酮是合成生物活性化合物的重要中间体。它从环戊酮肟和1-氟-4-硝基苯合成,涉及重排、缩合和亲核取代反应。该化合物作为开发具有潜在抗癌特性的小分子抑制剂的关键中间体(Wang et al., 2016)。

荧光探针开发

开发了一种新型的4-硝基咪唑基团和吗啉基团的开关型荧光探针,用于选择性检测缺氧或硝基还原酶。这种探针专为生物医学研究领域设计,旨在成像肿瘤细胞中与疾病相关的缺氧,展示了吗啉衍生物在先进成像技术中的潜力(Feng et al., 2016)。

释放氢硫化物的分子

一种水溶性、缓慢释放氢硫化物的化合物,吗啉-4-铵-4-甲氧基苯基(吗啉基)磷硫二酸酯(GYY4137),被表征为其在心血管生物学中的潜力。这种缓慢释放H2S的化合物表现出血管扩张剂和降压活性,为了解氢硫化物的生物效应以及其在心血管疾病中的治疗价值提供了见解(Li et al., 2008)。

安全和危害

属性

IUPAC Name |

4-(2-methoxy-4-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-16-11-8-9(13(14)15)2-3-10(11)12-4-6-17-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORWLDQABONDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620354 | |

| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-4-nitrophenyl)morpholine | |

CAS RN |

97459-72-8 | |

| Record name | 4-(2-Methoxy-4-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

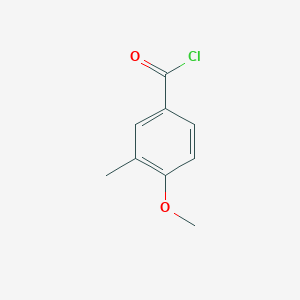

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)

![2-[4-(Trifluoromethyl)phenethyl]piperazine](/img/structure/B1343182.png)